Ragaglitazar(racemate)

概要

説明

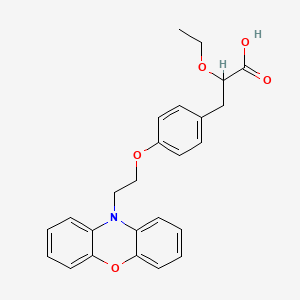

Ragaglitazar(racemate), also known as Ragaglitazar(racemate), is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ragaglitazar(racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ragaglitazar(racemate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Type 2 Diabetes Management

Ragaglitazar has shown promise in improving glycemic control in patients with type 2 diabetes. A dose-ranging study involving 177 participants demonstrated significant reductions in fasting plasma glucose (FPG) and triglycerides across various doses (1, 4, and 10 mg). The results indicated:

- FPG Reduction : Decreases of -48 mg/dl (1 mg), -74 mg/dl (4 mg), and -77 mg/dl (10 mg) compared to placebo.

- Triglyceride Levels : Reductions of -40% (1 mg), -62% (4 mg), and -51% (10 mg).

- A1C Values : Mean reductions of -0.5% (1 mg), -1.3% (4 mg), and -1.1% (10 mg) compared to placebo .

Lipid Profile Improvement

In addition to glycemic control, ragaglitazar has been effective in enhancing lipid profiles. In studies involving animal models such as ob/ob mice and Zucker fa/fa rats, ragaglitazar exhibited superior efficacy over other agents like rosiglitazone:

- Plasma Lipid Reduction : Achieved significant decreases in triglycerides and cholesterol levels.

- Insulin Sensitivity : Improved insulin sensitivity was noted with enhanced clearance of plasma triglycerides .

Case Study 1: Efficacy in Obese Models

In a study involving high-fat-fed hamster models, ragaglitazar at a dose of 1 mg/kg resulted in:

- Triglyceride Reduction : 83% decrease.

- Total Cholesterol Reduction : 61% decrease.

- Body Weight Management : 17% reduction in fat feed-induced weight gain .

This study highlights ragaglitazar's potential as a therapeutic agent for managing dyslipidemia in obese populations.

Case Study 2: Comparative Efficacy

A comparative analysis between ragaglitazar and other PPAR agonists revealed that ragaglitazar consistently outperformed rosiglitazone and fenofibrate in reducing plasma triglycerides and improving insulin sensitivity across various animal models. The findings indicated that ragaglitazar's pharmacological profile could offer a more effective treatment alternative for patients with metabolic syndrome .

Safety Profile

While ragaglitazar demonstrates significant therapeutic potential, safety concerns have been raised. Notably, a carcinogenicity study indicated an increased risk of urinary bladder tumors in male Sprague-Dawley rats at high doses. Consequently, its development was terminated during phase III trials due to these adverse findings .

特性

分子式 |

C25H25NO5 |

|---|---|

分子量 |

419.5 g/mol |

IUPAC名 |

2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28) |

InChIキー |

WMUIIGVAWPWQAW-UHFFFAOYSA-N |

正規SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

同義語 |

(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。